4-Acetoxy-3-bromobenzoic acid
Overview
Description
4-Acetoxy-3-bromobenzoic acid is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers provided focus on the synthesis and properties of various benzoic acid derivatives and their applications in polymer and complex formation. For instance, the synthesis of a benzohydrazone compound derived from a similar structure is described, which is used to create a complex with urease inhibitory activities . Another paper discusses the synthesis of o-acetylbenzoic acids, which are used as precursors for other compounds . The kinetics of 4-acetoxybenzoic acid synthesis, a compound structurally related to 4-acetoxy-3-bromobenzoic acid, is also explored .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as palladium-catalyzed arylation , and the reaction of 4-hydroxybenzoic acid with acetic anhydride . The synthesis of 4-acetoxybenzoic acid, which shares a similar acetoxy functional group with 4-acetoxy-3-bromobenzoic acid, is performed using acetic anhydride in a carrier solvent, indicating a potential pathway for synthesizing the compound . The bulk condensation of 4-hydroxybenzoic acid with acetic anhydride is also mentioned as a simple and cost-effective method for producing high molecular weight poly(4-hydroxybenzoate)s .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, UV-vis, (1)H NMR spectra, and single crystal X-ray diffraction . These methods provide insights into the coordination of ligands to metal atoms, as seen in the oxovanadium complex derived from a benzohydrazone ligand . The octahedral coordination of the vanadium atom in the complex is a point of interest for understanding the molecular structure of metal complexes involving benzoic acid derivatives.
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives include their use as monomers for polymerization , and their ability to inhibit urease when part of a complex . The kinetics of the reaction between 4-hydroxybenzoic acid and acetic anhydride is studied to understand the synthesis process of 4-acetoxybenzoic acid . Additionally, the bulk copolymerization of 4-acetoxybenzoic acid with other compounds is investigated, revealing a change in mechanism from acidolysis to phenolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are crucial for their applications. The thermal analysis of the oxovanadium complex indicates its stability and potential use in inhibitory activities . The polymerization of 4-hydroxybenzoic acid derivatives leads to high molecular weight polymers with varying degrees of crystallinity and thermal stability, depending on the synthetic procedure . The byproducts and molecular weight of copolymers synthesized from 4-acetoxybenzoic acid are studied to understand the side reactions and end groups present in the polymer chain .
Scientific Research Applications
Hydrolysis Studies
The basic hydrolysis of 4-acetoxybenzoic acid has been studied in the context of cationic micelles, with results showing that the determined second-order rate constants in micelles are smaller than those in water. This suggests potential applications in understanding the behavior of aromatic esters in different environments (S. Vera & E. Rodenas, 1986).
Degradation by Bacterial Strains
Research on the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa highlights the organism's ability to degrade various halobenzoates. This could imply potential applications in bioremediation or understanding microbial pathways for environmental cleanup (F. K. Higson & D. Focht, 1990).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of benzo[b]thiophen derivatives, including compounds similar to 4-acetoxy-3-bromobenzoic acid, have been explored. Such studies are significant for the synthesis of specialized organic compounds and could inform the design of new molecules in pharmaceuticals or material science (K. Clarke, R. M. Scrowston & T. M. Sutton, 1973).
Structural Analysis and Bonding
Investigations into the crystal structures of related bromobenzoic acids reveal insights into intermolecular interactions, such as halogen bonding. This information is crucial for designing new materials and understanding molecular interactions in various fields, including pharmaceuticals and material science (Pablo A. Raffo et al., 2016).
Catalyst-free Reactions in Water
Research on catalyst-free P-C coupling reactions of halobenzoic acids in water under microwave irradiation opens up new avenues in green chemistry and pharmaceutical synthesis, emphasizing the importance of environmentally friendly and efficient synthesis methods (Erzsébet Jablonkai & G. Keglevich, 2015).
Anaerobic Met
abolism StudyA study on the metabolism of m-cresol by methanogenic cultures, which involves compounds similar to 4-Acetoxy-3-bromobenzoic acid, demonstrates the incorporation of CO2 and formation of related benzoic acids. This research is significant for understanding complex biochemical pathways and could have implications in environmental science and biotechnology (D. Roberts, P. Fedorak & S. Hrudey, 1990).
Polymer Synthesis and Analysis
Investigations into the kinetics of polymerization of similar acetoxybenzoic acids provide valuable insights for the development of high-temperature polymers. This area of research is crucial for the advancement of materials science, particularly in creating new polymers with specific thermal and mechanical properties (N. Vora, J. Biernacki, D. J. Crouse & D. Swartling, 2003).
Biosynthesis of Value-Added Compounds
The role of 4-Hydroxybenzoic acid, a compound structurally related to 4-Acetoxy-3-bromobenzoic acid, in the biosynthesis of various bioproducts is explored. This has implications for biotechnological applications in diverse fields such as food, cosmetics, pharmacy, and more (Songwei Wang et al., 2018).
Nematicidal Activity Study
Research into the nematicidal activity of compounds related to bromobenzoic acids provides insights into potential applications in agriculture, specifically for the development of new organic pesticide agents (Raúl Velasco-Azorsa et al., 2022).
properties
IUPAC Name |
4-acetyloxy-3-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQHBWNTRVUICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611813 | |
Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3-bromobenzoic acid | |
CAS RN |
72415-57-7 | |
Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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